![molecular formula C13H11NO3 B1363651 Methyl 4-benzoyl-1H-pyrrole-2-carboxylate CAS No. 34628-36-9](/img/structure/B1363651.png)
Methyl 4-benzoyl-1H-pyrrole-2-carboxylate
Overview
Description
“Methyl 4-benzoyl-1H-pyrrole-2-carboxylate” is a chemical compound with the molecular formula C13H11NO3 . It is also known by other synonyms such as “1H-Pyrrole-2-carboxylic acid, 4-benzoyl-, methyl ester” and "Methyl 4- (cyclohexanecarbonyl)-1H-pyrrole-2-carboxylate" .
Physical And Chemical Properties Analysis
“Methyl 4-benzoyl-1H-pyrrole-2-carboxylate” has a molecular weight of 229.24 g/mol . The predicted melting point is 149-151°C, the predicted boiling point is 426.6±30.0 °C, and the predicted density is 1.247±0.06 g/cm3 . The predicted pKa is 13.70±0.50 .Scientific Research Applications
Drug Discovery
Pyrrole derivatives have been explored for their medicinal properties. They have been used in the development of various therapeutics, including antibiotics , anti-inflammatory drugs , and antitumor agents .
Material Science
In material science, pyrrole compounds can be utilized in the creation of polymers and nanomaterials due to their unique structural and electronic properties .
Catalysis
Pyrrole derivatives can serve as catalysts or components in catalytic systems for chemical reactions, including those that are metal-catalyzed or involve complex heterogeneous methods .
Antifungal and Antimicrobial Applications
Some pyrrole derivatives exhibit antifungal and antimicrobial activities, which could be leveraged in the development of new treatments for infections .
Cholesterol Reduction
Compounds containing pyrrole structures have been associated with cholesterol-lowering effects , which could be beneficial in treating cardiovascular diseases .
HIV Treatment
Pyrrole-based compounds have shown potential in inhibiting reverse transcriptase in HIV-1 and could contribute to the development of anti-HIV medications .
Safety and Hazards
“Methyl 4-benzoyl-1H-pyrrole-2-carboxylate” is classified as an irritant . The safety pictograms associated with it are GHS07, and the signal word is "Warning" . The hazard statements include H302, H312, and H332 . Precautionary statements include P261, P264, P270, P271, P280, P301 + P312 + P330, P302 + P352 + P312, P304 + P340 + P312, P363, P402 + P404, and P501 .
properties
IUPAC Name |
methyl 4-benzoyl-1H-pyrrole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-17-13(16)11-7-10(8-14-11)12(15)9-5-3-2-4-6-9/h2-8,14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIDNYJAGIABSOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CN1)C(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10377250 | |
Record name | Methyl 4-benzoyl-1H-pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10377250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-benzoyl-1H-pyrrole-2-carboxylate | |
CAS RN |
34628-36-9 | |
Record name | Methyl 4-benzoyl-1H-pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10377250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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